1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)-
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Overview
Description
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by its unique structure, which includes a naphthalenedione core with a 4-methyl-3-pentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.
Alkylation: The naphthoquinone core undergoes alkylation with a suitable alkylating agent, such as 4-methyl-3-pentenyl halide, under basic conditions.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bonds in the side chain, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced redox activity.
2-Methyl-1,4-naphthoquinone: A methylated derivative with similar biological properties.
Uniqueness
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific side chain, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
177327-04-7 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9H,3,5,7,10H2,1-2H3 |
InChI Key |
ZSZWLHLIALYGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC2=C(C1)C(=O)C=CC2=O)C |
Origin of Product |
United States |
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